2,3',4,4',6-Pentabromodiphenyl ether

Catalog No.
S1913278
CAS No.
189084-66-0
M.F
C12H5Br5O
M. Wt
564.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3',4,4',6-Pentabromodiphenyl ether

CAS Number

189084-66-0

Product Name

2,3',4,4',6-Pentabromodiphenyl ether

IUPAC Name

1,3,5-tribromo-2-(3,4-dibromophenoxy)benzene

Molecular Formula

C12H5Br5O

Molecular Weight

564.7 g/mol

InChI

InChI=1S/C12H5Br5O/c13-6-3-10(16)12(11(17)4-6)18-7-1-2-8(14)9(15)5-7/h1-5H

InChI Key

KXEOYBYEJCRPGB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2Br)Br)Br)Br)Br

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2Br)Br)Br)Br)Br
  • Environmental Monitoring

    Due to its past widespread use, 2,3',4,4',6-Pentabromodiphenyl ether is a persistent organic pollutant (POP). Researchers study its presence and distribution in the environment to understand its impact on ecosystems and potential pathways of human exposure [].

  • Toxicity Studies

    Since 2,3',4,4',6-Pentabromodiphenyl ether may still be present in the environment and potentially accumulate in the food chain, researchers investigate its potential effects on human health and wildlife. This includes studies on its endocrine disrupting properties and developmental toxicity [].

  • Reference Standard

2,3',4,4',6-Pentabromodiphenyl ether, also known as BDE-119, is a member of the polybrominated diphenyl ethers family. Its molecular formula is C12H5Br5OC_{12}H_5Br_5O with a molecular weight of approximately 564.688 g/mol. This compound is characterized by its five bromine atoms attached to the diphenyl ether structure, making it a highly brominated flame retardant. It appears as a white crystalline solid and is primarily utilized for its flame-retardant properties in various applications, including textiles and plastics .

  • Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
  • Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.
  • Debromination: In environmental conditions, debromination can occur, leading to less brominated compounds and potentially more toxic byproducts .

Research indicates that 2,3',4,4',6-Pentabromodiphenyl ether exhibits significant biological activity:

  • Toxicity: It is classified as a persistent organic pollutant with potential neurotoxic effects. Studies have shown that exposure can lead to changes in liver function and thyroid hormone levels in animal models.
  • Bioaccumulation: This compound can accumulate in body fat and may persist in the environment, leading to long-term ecological impacts .
  • Cellular Effects: It influences cellular signaling pathways and gene expression, potentially disrupting endocrine functions .

The synthesis of 2,3',4,4',6-Pentabromodiphenyl ether typically involves:

  • Bromination of Diphenyl Ether Derivatives: This process often employs bromine or bromine-containing reagents in the presence of a catalyst to ensure high yield.
  • Controlled Conditions: Industrial methods may involve large-scale bromination processes under controlled conditions to maintain purity and yield .

2,3',4,4',6-Pentabromodiphenyl ether is primarily used as a flame retardant in various materials:

  • Textiles: Incorporated into fabrics to reduce flammability.
  • Plastics: Used in manufacturing electronics and other plastic products.
  • Construction Materials: Added to insulation materials and coatings .

Studies on the interactions of 2,3',4,4',6-Pentabromodiphenyl ether reveal:

  • Enzyme Interactions: The compound can bind to various enzymes and proteins, potentially inhibiting or altering their activity.
  • Environmental Accumulation: It migrates from products into air, water, and soil, raising concerns about its long-term ecological effects .

Similar compounds include:

Compound NameMolecular FormulaBromine AtomsUnique Features
2,2',4,4'-Tetrabromodiphenyl etherC12H8Br4O4Less brominated; often used interchangeably with pentabromodiphenyl ethers.
2,2',4,4',5-Pentabromodiphenyl etherC12H7Br5O5Commonly found in commercial formulations; similar toxicity profile.
Decabromodiphenyl etherC12H2Br10O10Higher bromination level; used in different applications but shares flame-retardant properties.

The uniqueness of 2,3',4,4',6-Pentabromodiphenyl ether lies in its specific arrangement of bromine atoms which influences its chemical reactivity and biological activity compared to other congeners .

XLogP3

6.9

UNII

M09YX1OF0U

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H362 (100%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Wikipedia

2,3',4,4',6-pentabromodiphenyl ether

Dates

Modify: 2023-08-16

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